molecular formula C20H24ClN B3025761 N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

Cat. No.: B3025761
M. Wt: 316.9 g/mol
InChI Key: NZDMFGKECODQRY-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Maprotiline-d3 (hydrochloride) undergoes several types of chemical reactions, including:

    N-demethylation: Removal of a methyl group from the nitrogen atom.

    Deamination: Removal of an amino group.

    Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Common Reagents and Conditions:

    N-demethylation: Typically involves the use of strong acids or bases.

    Deamination: Often carried out using oxidizing agents.

    Hydroxylation: Requires the presence of hydroxylating agents such as hydrogen peroxide or molecular oxygen.

Major Products: The major products formed from these reactions include desmethylmaprotiline and various hydroxylated derivatives .

Scientific Research Applications

Maprotiline-d3 (hydrochloride) is widely used in scientific research for:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .

Properties

IUPAC Name

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMFGKECODQRY-NIIDSAIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 3
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 4
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 5
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

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